
2-(Difluoromethyl)-5-fluoro-3-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-5-fluoro-3-nitropyridine is a fluorinated heterocyclic compound that has garnered significant interest in the field of organic chemistry. The presence of both fluorine and nitro groups in its structure imparts unique chemical properties, making it a valuable intermediate in various synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-5-fluoro-3-nitropyridine typically involves the introduction of the difluoromethyl group onto a pyridine ring. One common method is the difluoromethylation of a pre-functionalized pyridine derivative using difluoromethylating reagents. This process often employs metal-based catalysts to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Difluoromethyl)-5-fluoro-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-5-fluoro-3-nitropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a precursor for the development of pharmaceutical agents.
Industry: Used in the production of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-5-fluoro-3-nitropyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The nitro group can participate in redox reactions, influencing the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
- 2-(Difluoromethyl)-5-nitropyridine
- 2-(Difluoromethyl)-3-nitropyridine
- 2-(Difluoromethyl)-4-nitropyridine
Comparison: Compared to its analogs, 2-(Difluoromethyl)-5-fluoro-3-nitropyridine exhibits unique properties due to the presence of both fluorine and nitro groups at specific positions on the pyridine ring. This unique arrangement can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C6H3F3N2O2 |
|---|---|
Molekulargewicht |
192.10 g/mol |
IUPAC-Name |
2-(difluoromethyl)-5-fluoro-3-nitropyridine |
InChI |
InChI=1S/C6H3F3N2O2/c7-3-1-4(11(12)13)5(6(8)9)10-2-3/h1-2,6H |
InChI-Schlüssel |
WRBJJTRYURGXDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


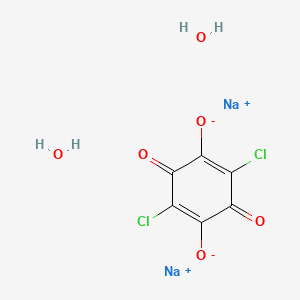

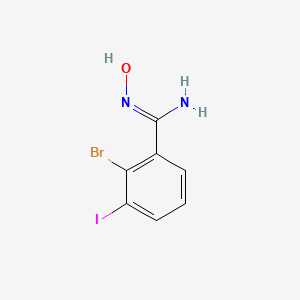
![3-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12963355.png)
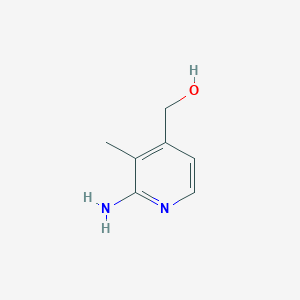
![tert-Butyl 6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12963372.png)
![Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione](/img/structure/B12963374.png)
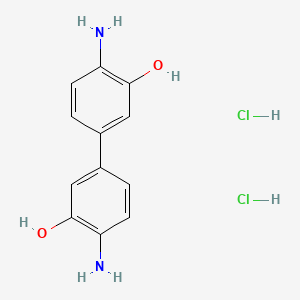
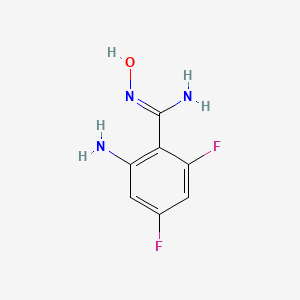

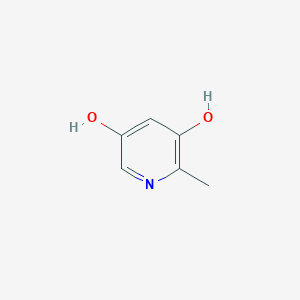

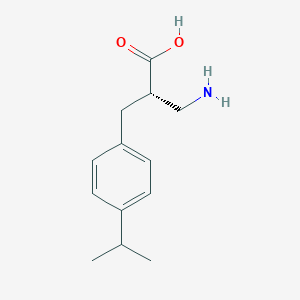
![2,5-Dibromo-7-methylbenzo[d]thiazole](/img/structure/B12963405.png)
